molecular formula C15H19N5O B421468 3-(3-hydroxypropylamino)-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile

3-(3-hydroxypropylamino)-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile

Cat. No.: B421468
M. Wt: 285.34g/mol
InChI Key: VBJQURXKYJLJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-hydroxypropyl)amino]-7,8,9,10-tetrahydro-6H-pyrimido[4’,5’:4,5]pyrrolo[1,2-a]azepine-11-carbonitrile is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrimido[4’,5’:4,5]pyrrolo[1,2-a]azepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-hydroxypropyl)amino]-7,8,9,10-tetrahydro-6H-pyrimido[4’,5’:4,5]pyrrolo[1,2-a]azepine-11-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(3-hydroxypropyl)amino]-7,8,9,10-tetrahydro-6H-pyrimido[4’,5’:4,5]pyrrolo[1,2-a]azepine-11-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(3-hydroxypropyl)amino]-7,8,9,10-tetrahydro-6H-pyrimido[4’,5’:4,5]pyrrolo[1,2-a]azepine-11-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cell signaling pathways, ultimately affecting cell proliferation and survival .

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34g/mol

IUPAC Name

3-(3-hydroxypropylamino)-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile

InChI

InChI=1S/C15H19N5O/c16-9-11-12-5-2-1-3-7-20(12)14-13(11)18-10-19-15(14)17-6-4-8-21/h10,21H,1-8H2,(H,17,18,19)

InChI Key

VBJQURXKYJLJAP-UHFFFAOYSA-N

SMILES

C1CCC2=C(C3=C(N2CC1)C(=NC=N3)NCCCO)C#N

Canonical SMILES

C1CCC2=C(C3=C(N2CC1)C(=NC=N3)NCCCO)C#N

Origin of Product

United States

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